An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Methylphenyl)benzoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Methylphenyl)benzoic Acid
Abstract
4-(2-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, belongs to a class of compounds with significant applications in medicinal chemistry and materials science. Its structural motif is a key intermediate in the synthesis of complex molecules, including pharmacologically active agents.[1] A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters govern solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation development. This guide provides a comprehensive overview of the core physicochemical properties of 4-(2-methylphenyl)benzoic acid, details authoritative experimental protocols for their determination, and offers insights into the causal relationships between molecular structure and physical behavior.
Molecular and Structural Profile
The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. 4-(2-methylphenyl)benzoic acid is an isomer of methyl-biphenylcarboxylic acid, and its properties are dictated by the spatial arrangement and electronic interplay of its constituent functional groups: a carboxylic acid, a methyl group, and a biphenyl core.
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IUPAC Name: 4-(2-methylphenyl)benzoic acid
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Other Names: 4-(o-tolyl)benzoic acid; 2'-Methylbiphenyl-4-carboxylic acid
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Molecular Formula: C₁₄H₁₂O₂
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Molecular Weight: 212.24 g/mol [2]
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CAS Number: 100018-95-1
The structure consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at position 4, and the other with a methyl group at position 2. The ortho-positioning of the methyl group on one ring induces steric hindrance, causing a dihedral angle between the two aromatic rings, which prevents them from being coplanar.[3] This non-planar conformation is critical as it influences the molecule's crystal packing, solubility, and interactions with biological targets.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for 4-(2-methylphenyl)benzoic acid. It is important to note that while some properties are computationally predicted, they provide a reliable baseline for experimental design.
| Property | Value | Source & Method |
| Molecular Weight | 212.24 g/mol | Calculated |
| Melting Point | 137-139 °C | [4] (Experimental for isomer 2-(4-Methylbenzoyl)benzoic acid) |
| Boiling Point | 390.8 ± 35.0 °C | [5] (Predicted) |
| Acid Dissociation Constant (pKa) | ~4.0 - 4.5 | Estimated based on benzoic acid (pKa ≈ 4.2) |
| Octanol-Water Partition Coeff. (LogP) | 3.3 | [2] (Computed for isomer 2-(4-methylphenyl)benzoic acid) |
| Aqueous Solubility | Low | Inferred from high LogP and chemical structure |
In-Depth Analysis of Core Properties
Acidity and pKa
The acidity of 4-(2-methylphenyl)benzoic acid is conferred by its carboxylic acid functional group (-COOH). The acid dissociation constant (pKa) is a quantitative measure of this acidity in an aqueous solution. It is defined by the Henderson-Hasselbalch equation and represents the pH at which the compound exists in equal concentrations of its protonated (acidic, neutral) and deprotonated (conjugate base, ionized) forms.[6]
Solubility Profile
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical applications, aqueous solubility is a primary determinant of bioavailability.
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Aqueous Solubility: Due to its predominantly nonpolar biphenyl structure, 4-(2-methylphenyl)benzoic acid is expected to have very low intrinsic solubility in water.[7][8]
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pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. At pH values significantly below its pKa, the molecule is in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.[9] This principle is fundamental for designing oral formulations and for purification via acid-base extraction.
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Organic Solubility: The compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[10][11]
Lipophilicity and LogP
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that influences drug absorption, distribution, membrane permeability, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]
A positive LogP value indicates that the compound is more soluble in the lipid phase (octanol) than in the aqueous phase.[12] The computed LogP of 3.3 for the closely related isomer suggests that 4-(2-methylphenyl)benzoic acid is a lipophilic molecule.[2] This level of lipophilicity suggests good potential for passive diffusion across cell membranes, but it may also be associated with lower aqueous solubility and potential for metabolic liabilities if too high.[13]
Experimental Protocols for Property Determination
To ensure scientific rigor, physicochemical parameters must be determined experimentally. The following sections describe validated, step-by-step protocols for measuring the core properties of 4-(2-methylphenyl)benzoic acid.
Protocol: Determination of pKa by Potentiometric Titration
This method, often called the "half-volume" method, involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[14]
Methodology:
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Preparation: Accurately weigh approximately 0.1-0.2 g of 4-(2-methylphenyl)benzoic acid and dissolve it in ~100 mL of a suitable co-solvent/water mixture (e.g., 50:50 ethanol:water) to ensure complete dissolution.[6]
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Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
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Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).
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Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (the point of steepest pH change).
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Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH at the equivalence point (Veq). The volume at the half-equivalence point is Veq/2. The pKa is the pH value on the curve that corresponds to this half-equivalence volume.[14]
Workflow for pKa Determination:
Protocol: Determination of Solubility by Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the intrinsic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
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Sample Preparation: Add an excess amount of 4-(2-methylphenyl)benzoic acid to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation.[7]
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Sample Withdrawal & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Workflow for Solubility Determination:
Protocol: Determination of LogP by HPLC
Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.[15]
Methodology:
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System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
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Calibration: Prepare a series of standard compounds with well-established LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (t_R).
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Analyte Injection: Dissolve 4-(2-methylphenyl)benzoic acid in the mobile phase and inject it into the HPLC system to determine its retention time.
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Void Time Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time (t_0).
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Calculation:
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Calculate the capacity factor (k) for each standard and the analyte using the formula: k = (t_R - t_0) / t_0.
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Plot log(k) for the standards (y-axis) against their known LogP values (x-axis).
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Perform a linear regression on the calibration data to obtain a calibration curve equation (log(k) = m * LogP + c).
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Using the calculated log(k) for 4-(2-methylphenyl)benzoic acid, interpolate its LogP value from the calibration curve.
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Spectroscopic and Safety Profile
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the complex multiplet region (approx. 7.0-8.2 ppm). A singlet corresponding to the methyl group protons will appear in the upfield region (~2.3 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR will show signals for the two distinct aromatic rings, the methyl carbon (~20 ppm), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (~170 ppm).[16]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹) and a strong C=O stretching absorption around 1700 cm⁻¹.[17]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 212, corresponding to the molecular weight of the compound.[2]
Safety and Handling
Based on data for isomeric compounds and the general class of aromatic carboxylic acids, 4-(2-methylphenyl)benzoic acid should be handled with appropriate care.[2]
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GHS Hazard Statements (Predicted):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Recommendations: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
4-(2-methylphenyl)benzoic acid is a lipophilic, weakly acidic compound with low predicted aqueous solubility. Its physicochemical properties, governed by its unique non-planar biphenylcarboxylic acid structure, are critical to its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for the precise and accurate determination of its pKa, solubility, and LogP, enabling researchers to effectively utilize this compound in drug discovery, synthesis, and materials science applications. The validation of predicted values through these empirical methods is an essential step in any rigorous scientific investigation.
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